

1-(3-Methoxypyridin-4-yl)ethanone molecular structure and weight

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Compound of Interest

Compound Name: 1-(3-Methoxypyridin-4-yl)ethanone

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Technical Guide: 1-(3-Methoxypyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypyridin-4-yl)ethanone is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with methoxy and acetyl groups, make it a versatile scaffold for the synthesis of more complex molecules. This document provides a concise technical overview of its molecular structure, properties, and a potential synthetic approach.

Molecular Properties

The fundamental molecular properties of **1-(3-Methoxypyridin-4-yl)ethanone** are summarized in the table below. These properties are essential for its characterization and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	
CAS Number	83431-02-1	[1]
SMILES	<chem>COC1=C(C(C)=O)C=CN=C1</chem>	[1]

Molecular Structure

The molecular structure of **1-(3-Methoxypyridin-4-yl)ethanone** is characterized by a pyridine ring substituted at the 3-position with a methoxy group and at the 4-position with an acetyl group.

Molecular structure of **1-(3-Methoxypyridin-4-yl)ethanone**.

Experimental Protocols

Synthesis of 1-(3-Methoxypyridin-4-yl)ethanone

While a specific, detailed experimental protocol for the synthesis of **1-(3-Methoxypyridin-4-yl)ethanone** is not readily available in the cited literature, a general approach can be inferred from the synthesis of related acetylpyridines. One common method involves the reaction of a pyridine derivative with an acetylating agent.

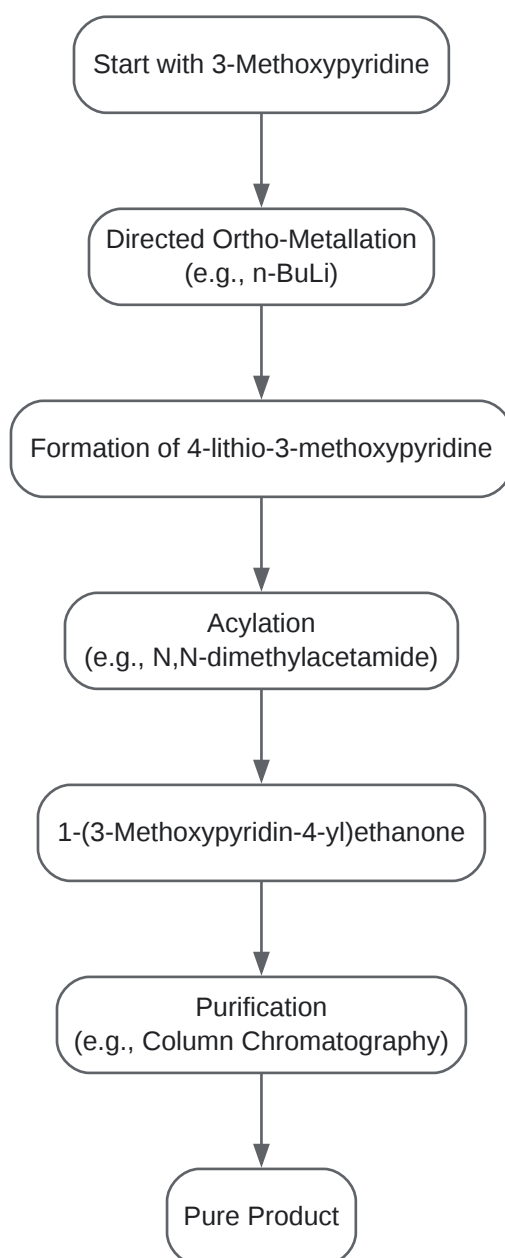
A plausible synthetic route could involve the following conceptual steps:

- Starting Material: 3-Methoxypyridine.
- Acylation: Introduction of the acetyl group at the 4-position. This could potentially be achieved through a Friedel-Crafts-type acylation, although pyridines are generally deactivated towards electrophilic substitution. A more likely approach would involve metallation of the pyridine ring followed by reaction with an acetylating agent.
 - Directed Ortho-Metallation: Treatment of 3-methoxypyridine with a strong base, such as an organolithium reagent (e.g., n-butyllithium), could lead to deprotonation at the 4-position, directed by the methoxy group.

- Quenching with an Acetylating Agent: The resulting pyridyllithium species could then be reacted with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to introduce the acetyl group.

It is important to note that reaction conditions, including solvent, temperature, and choice of base and acetylating agent, would need to be carefully optimized to achieve the desired product with good yield and selectivity. Purification would likely be carried out using column chromatography.

The following diagram illustrates the logical workflow for this proposed synthetic pathway.



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Proposed synthetic workflow for **1-(3-Methoxypyridin-4-yl)ethanone**.

Professionals attempting this synthesis should consult the broader literature on pyridine chemistry for detailed experimental conditions and safety precautions. The handling of organolithium reagents, in particular, requires an inert atmosphere and anhydrous conditions.

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References

- 1. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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